Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate
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Overview
Description
Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is a fluorinated organic compound with the molecular formula C₆H₅F₅O₃. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate typically involves the fluorination of precursor compounds. One common method includes the reaction of ethyl acetoacetate with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2,4,4,4-pentafluoro-3-oxobutanoate
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
- Ethyl 4,4-difluoro-3-oxobutanoate
Uniqueness
Ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications in research and industry.
Properties
CAS No. |
63425-23-0 |
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Molecular Formula |
C6H5F5O3 |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
ethyl 2,2,3,3,4-pentafluoro-4-oxobutanoate |
InChI |
InChI=1S/C6H5F5O3/c1-2-14-4(13)6(10,11)5(8,9)3(7)12/h2H2,1H3 |
InChI Key |
ZDEZBWGHMIHCJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)F)(F)F)(F)F |
Origin of Product |
United States |
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